Tert-butyl (1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate
Overview
Description
Tert-butyl (1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a dihydroxypropyl moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups, followed by the introduction of the nitrophenyl group and subsequent deprotection. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions, such as using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation catalysts such as palladium on carbon are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of new functionalized derivatives with varied properties.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of biochemical reactions. Its structural features make it a valuable tool for investigating the specificity and activity of various enzymes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the reduction of the nitro group to an amine group can lead to the formation of bioactive molecules with potential use as pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of tert-butyl (1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the dihydroxypropyl and nitrophenyl groups.
1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate: Lacks the tert-butyl group but retains the dihydroxypropyl and nitrophenyl groups.
Tert-butyl (1r,2r)-1,3-dihydroxypropan-2-ylcarbamate: Lacks the nitrophenyl group but retains the tert-butyl and dihydroxypropyl groups.
Uniqueness
Tert-butyl (1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the tert-butyl group and the nitrophenyl group allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-14(2,3)22-13(19)15-11(8-17)12(18)9-4-6-10(7-5-9)16(20)21/h4-7,11-12,17-18H,8H2,1-3H3,(H,15,19)/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYVJTCEEOYKHE-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584750 | |
Record name | tert-Butyl [(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366487-74-3 | |
Record name | tert-Butyl [(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.